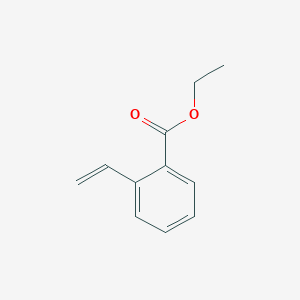

2-Vinyl-benzoic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLPNEZOGCOFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465726 | |

| Record name | Ethyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32082-32-9 | |

| Record name | Ethyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 2-Vinyl-benzoic acid ethyl ester

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-Vinylbenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of ethyl 2-vinylbenzoate, a versatile monomer and key synthetic intermediate. We will delve into its synthesis, physicochemical properties, and notable applications, offering insights grounded in established chemical principles and validated experimental protocols.

Introduction: The Significance of Ethyl 2-Vinylbenzoate

Ethyl 2-vinylbenzoate, also known as 2-vinyl-benzoic acid ethyl ester, is an organic compound featuring both an acrylate-like vinyl group and a benzoate ester functionality. This unique bifunctional structure makes it a valuable building block in polymer chemistry and organic synthesis. The vinyl group readily participates in polymerization reactions, while the ester group can be hydrolyzed or transformed into other functional groups, enabling the creation of complex molecular architectures and functional materials. Its role as a monomer allows for the synthesis of polymers with tailored properties, finding use in coatings, adhesives, and specialty plastics.

Strategic Synthesis of Ethyl 2-Vinylbenzoate

The synthesis of ethyl 2-vinylbenzoate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two of the most robust and widely employed methods: the Palladium-Catalyzed Heck-Matsuda Reaction and the Wittig Olefination.

Palladium-Catalyzed Heck-Matsuda Reaction: A Modern Approach

The Heck-Matsuda reaction has emerged as a powerful tool for carbon-carbon bond formation, offering a direct and efficient route to vinylarenes. This method involves the palladium-catalyzed coupling of an aryl diazonium salt with an alkene. In the context of ethyl 2-vinylbenzoate synthesis, ethyl 2-iodobenzoate is coupled with ethylene.

Mechanism and Rationale:

The catalytic cycle of the Heck reaction is a well-established process involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylarene product and regenerate the active catalyst. The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.

Experimental Protocol: Heck-Matsuda Synthesis of Ethyl 2-Vinylbenzoate

Materials:

-

Ethyl 2-iodobenzoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Ethylene gas

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add ethyl 2-iodobenzoate (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe, followed by triethylamine (2 equivalents).

-

Bubble ethylene gas through the reaction mixture at a steady, gentle rate.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 2-vinylbenzoate.

Workflow for Heck-Matsuda Synthesis:

Caption: Workflow for the Heck-Matsuda synthesis of ethyl 2-vinylbenzoate.

The Wittig Reaction: A Classic Olefination Strategy

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphonium ylide. For the synthesis of ethyl 2-vinylbenzoate, ethyl 2-formylbenzoate is treated with methylenetriphenylphosphorane.

Mechanism and Rationale:

The reaction proceeds through the nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate. This intermediate then collapses to an oxaphosphetane, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The choice of base and solvent can influence the stereoselectivity of the reaction, although for a terminal alkene like ethyl 2-vinylbenzoate, this is not a concern.

Experimental Protocol: Wittig Synthesis of Ethyl 2-Vinylbenzoate

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) or other strong base

-

Ethyl 2-formylbenzoate

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution back to 0 °C and add a solution of ethyl 2-formylbenzoate (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-vinylbenzoate.

Workflow for Wittig Synthesis:

An In-depth Technical Guide to the Synthesis, Characterization, and Applications of Vinyl Benzoic Acid Ethyl Esters

This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and potential applications of vinyl benzoic acid ethyl esters, with a primary focus on the ortho-isomer, 2-vinyl-benzoic acid ethyl ester. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this class of bifunctional molecules.

While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and foundational organic chemistry principles to provide a robust framework for its study and application. All protocols and data for analogous compounds are presented as validated starting points for the development of specific methodologies for the 2-vinyl isomer.

Molecular Structure and Physicochemical Properties

This compound (also known as ethyl 2-vinylbenzoate or ethyl 2-ethenylbenzoate) is an organic compound with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1][2] Its structure features a benzene ring substituted with an ethyl ester group and a vinyl group at the ortho position. This unique arrangement of a polymerizable vinyl group and a versatile ester functional group on an aromatic scaffold makes it a molecule of significant interest in organic synthesis and polymer chemistry.

Table 1: Physicochemical Properties of Ethyl Benzoate and Related Vinyl Benzoates

| Property | Value (for Ethyl Benzoate - analogous compound) | Reference |

| Molecular Formula | C₉H₁₀O₂ | [3] |

| Molecular Weight | 150.17 g/mol | [3] |

| Boiling Point | 212 °C | [4] |

| Density | 1.045 g/cm³ at 25 °C | [4] |

| Solubility | Almost insoluble in water, miscible with most organic solvents. | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several modern synthetic methodologies. Given the structural components, palladium-catalyzed cross-coupling reactions such as the Heck and Stille reactions are highly plausible and efficient routes. These methods offer a high degree of control and functional group tolerance.

Proposed Synthesis via Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation.[5] In a hypothetical synthesis of this compound, ethyl 2-bromobenzoate would be coupled with ethylene gas.

Workflow for Proposed Heck Reaction Synthesis

Caption: Proposed Heck reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol (Analogous Heck Reaction)

The following is a general protocol for a Heck reaction, which would need to be optimized for the specific synthesis of this compound.

-

Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-bromobenzoate (1.0 equiv), a palladium catalyst such as palladium(II) acetate (0.02 equiv), and a phosphine ligand like triphenylphosphine (0.04 equiv).

-

Solvent and Base: Add a suitable solvent (e.g., DMF or toluene) and a base such as triethylamine (2.0 equiv).

-

Ethylene Addition: Purge the flask with ethylene gas and maintain a positive pressure of ethylene.

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction, filter off the palladium catalyst, and perform an aqueous workup.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Proposed Synthesis via Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide.[6] This method could be employed by reacting ethyl 2-bromobenzoate with vinyltributyltin.

Workflow for Proposed Stille Coupling Synthesis

Caption: Proposed Stille coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Analogous Stille Coupling)

This general protocol for a Stille coupling would require optimization for the target synthesis.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve ethyl 2-bromobenzoate (1.0 equiv) and vinyltributyltin (1.1 equiv) in a solvent such as toluene.

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

-

Purification: Filter the mixture, perform an aqueous workup, and purify the crude product by column chromatography.

Spectroscopic Characterization

Definitive spectroscopic data for this compound is not widely published. However, based on the analysis of its structural analogs, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (4H, multiplet, ~7.2-8.0 ppm)- Vinyl protons (3H, complex multiplet, ~5.0-7.0 ppm)- Ethyl ester CH₂ (2H, quartet, ~4.3 ppm)- Ethyl ester CH₃ (3H, triplet, ~1.3 ppm) |

| ¹³C NMR | - Carbonyl carbon (~166 ppm)- Aromatic carbons (~125-140 ppm)- Vinyl carbons (~115-135 ppm)- Ethyl ester OCH₂ (~61 ppm)- Ethyl ester CH₃ (~14 ppm) |

| IR (Infrared) | - C=O stretch (ester) ~1720 cm⁻¹- C=C stretch (vinyl and aromatic) ~1630 cm⁻¹ and ~1600-1450 cm⁻¹- C-O stretch (ester) ~1275 and 1110 cm⁻¹ |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 176- Fragmentation peaks corresponding to the loss of the ethoxy group (m/z = 131) and the ethyl group (m/z = 147) |

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a versatile building block in organic synthesis and polymer science.

Polymerization

The vinyl group of this compound can undergo radical polymerization to form specialty polymers.[7] The presence of the ethyl benzoate moiety would impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and potential for post-polymerization modification of the ester group. Such polymers could find applications in coatings, adhesives, and advanced composites.[6]

Workflow for Radical Polymerization

Caption: General workflow for the radical polymerization of this compound.

Diels-Alder Reactions

The vinyl group can act as a dienophile in Diels-Alder reactions, providing a pathway to complex cyclic structures.[5] This reactivity is valuable in the synthesis of natural products and other complex organic molecules.

Applications in Drug Discovery

Benzoic acid derivatives are known to possess a wide range of biological activities.[8] The unique structure of this compound could serve as a scaffold for the synthesis of novel therapeutic agents. The vinyl group allows for further functionalization, and the ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in drug molecules.

Safety and Handling

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from heat and ignition sources.

-

Hazards: May be combustible. May cause skin and eye irritation.

Conclusion

This compound is a promising but underexplored molecule with significant potential in organic synthesis and materials science. While a lack of extensive published data necessitates further research to fully characterize its properties and reactivity, this guide provides a solid foundation for researchers to begin their investigations. The proposed synthetic routes, predicted spectral data, and potential applications outlined herein offer a roadmap for unlocking the full potential of this versatile chemical building block.

References

- 1. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 32082-32-9 Cas No. | Ethyl 2-vinylbenzoate | Matrix Scientific [matrixscientific.com]

- 3. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 4. Ethyl 2-(2-phenylethenyl)benzoate | CAS#:87717-18-8 | Chemsrc [chemsrc.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Ethyl 4-Vinylbenzoate [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemsynthesis.com [chemsynthesis.com]

An In-Depth Technical Guide to Ethyl 2-Vinylbenzoate: Properties, Synthesis, and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Niche Monomer and Synthetic Building Block

Ethyl 2-vinylbenzoate is an organic compound that belongs to the class of vinyl aromatic esters. Its structure is characterized by a benzene ring substituted with an ethyl ester group and a vinyl group at the ortho (1,2) positions. This specific arrangement of functional groups makes it a molecule of significant interest in polymer chemistry and synthetic organic chemistry. The presence of the vinyl group provides a reactive site for polymerization, while the ester functionality can be used to tune the physical properties of the resulting materials or serve as a handle for further chemical transformations. This guide provides a comprehensive overview of its core properties, with a primary focus on its molecular weight, alongside proposed methodologies for its synthesis, purification, and structural characterization.

Core Physicochemical Properties

The fundamental identity and behavior of a chemical compound are dictated by its physicochemical properties. For ethyl 2-vinylbenzoate, these properties are foundational for its application in any research or development context.

Molecular Weight and Formula

The molecular formula for ethyl 2-vinylbenzoate is C₁₁H₁₂O₂.[1][2] This formula is derived from its structure, which consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms. Based on the atomic weights of these elements (C ≈ 12.011 u, H ≈ 1.008 u, O ≈ 15.999 u), the molecular weight is calculated.

This value is critical for stoichiometric calculations in chemical reactions, determining molar concentrations, and for analysis via mass spectrometry.

Tabulated Properties

For ease of reference, the key quantitative data for ethyl 2-vinylbenzoate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 176.21 g/mol | [2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| CAS Number | 32082-32-9 | [1][2][3] |

| Boiling Point | 82 °C at 0.1 Torr | [3] |

| Known Hazards | Irritant | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [2] |

Synthesis and Purification

The synthesis of ethyl 2-vinylbenzoate is not as commonly documented as that of its isomers (e.g., ethyl 4-vinylbenzoate). However, a logical and robust synthetic route can be designed based on established organic chemistry principles. The most direct approach is the Fischer esterification of 2-vinylbenzoic acid with ethanol.

Causality Behind Experimental Choices

The choice of Fischer esterification is based on its reliability for converting carboxylic acids and alcohols into esters using an acid catalyst. The key to this process is driving the equilibrium towards the product side. This is typically achieved by using an excess of one of the reactants (in this case, ethanol, which can also serve as the solvent) and/or by removing the water formed during the reaction. Purification via column chromatography is selected for its effectiveness in separating the nonpolar ester product from any remaining polar starting materials (the carboxylic acid) or byproducts.

Proposed Synthetic Protocol: Fischer Esterification

Objective: To synthesize ethyl 2-vinylbenzoate from 2-vinylbenzoic acid and ethanol.

Materials:

-

2-vinylbenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-vinylbenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-vinylbenzoic acid spot.

-

Quenching and Extraction: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the remaining residue in diethyl ether or ethyl acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ethyl 2-vinylbenzoate.

Purification Workflow

The crude product obtained from the synthesis will likely contain minor impurities. High-purity material, essential for polymerization studies or drug development, is obtained through column chromatography.

-

Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). The less polar product will elute before any remaining polar impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified ethyl 2-vinylbenzoate as an oil.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis and purification of ethyl 2-vinylbenzoate.

Structural Elucidation and Characterization

Predicted Spectroscopic Data

-

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms.

-

Ethyl Group: A quartet signal around δ 4.3-4.4 ppm (2H, -OCH₂CH₃) and a triplet signal around δ 1.3-1.4 ppm (3H, -OCH₂CH₃).

-

Vinyl Group: Three distinct signals in the δ 5.0-7.0 ppm range, exhibiting complex splitting (dd, doublet of doublets) due to geminal and cis/trans couplings. The proton on the carbon attached to the ring will be the most downfield.

-

Aromatic Protons: Four signals in the δ 7.2-8.0 ppm range, with splitting patterns characteristic of a 1,2-disubstituted benzene ring.

-

-

¹³C NMR (Carbon NMR): This technique identifies the different carbon environments.

-

Carbonyl Carbon: A signal around δ 166-168 ppm.

-

Aromatic & Vinyl Carbons: Multiple signals between δ 115-140 ppm.

-

Ethyl Group Carbons: A signal around δ 61 ppm (-OCH₂) and a signal around δ 14 ppm (-CH₃).

-

-

IR (Infrared) Spectroscopy: This method detects the presence of specific functional groups based on their vibrational frequencies.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1715-1725 cm⁻¹.

-

C=C Stretches: Medium intensity bands around 1630 cm⁻¹ (vinyl) and 1600, 1480 cm⁻¹ (aromatic).

-

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) to give a peak at m/z = 131, or the loss of an ethylene molecule from the vinyl group.

-

Characterization Workflow Diagram

Caption: A logical workflow for the structural confirmation of ethyl 2-vinylbenzoate.

Applications in Research and Development

The unique ortho-substitution pattern of ethyl 2-vinylbenzoate makes it a valuable, albeit specialized, molecule.

-

Polymer Science: Its primary potential application is as a monomer. Polymerization through the vinyl group can lead to the formation of polymers with pendant ethyl benzoate groups. These groups, being in close proximity to the polymer backbone, can influence the polymer's thermal properties (e.g., glass transition temperature), solubility, and stereochemistry in ways that are distinct from its meta- and para-isomers.

-

Organic Synthesis: In drug discovery and materials science, it serves as a versatile synthetic intermediate. The vinyl group can undergo a wide range of transformations (e.g., oxidation, hydrogenation, hydroboration, Heck coupling), while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This allows for the construction of complex molecular architectures.

Safety and Handling

Ethyl 2-vinylbenzoate is classified as an irritant.[1] Therefore, proper laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials such as strong oxidizing agents.[2]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it according to local, state, and federal regulations.

References

- 1. 32082-32-9 Cas No. | Ethyl 2-vinylbenzoate | Matrix Scientific [matrixscientific.com]

- 2. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-VINYL-BENZOIC ACID ETHYL ESTER | 32082-32-9 [amp.chemicalbook.com]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Vinyl-benzoic acid ethyl ester CAS number 32082-32-9

An In-Depth Technical Guide to 2-Vinyl-benzoic Acid Ethyl Ester (CAS 32082-32-9)

Foreword: A Monomer of Untapped Potential

In the landscape of polymer science and organic synthesis, functional monomers serve as the foundational pillars upon which innovation is built. This compound, also known as ethyl 2-vinylbenzoate, represents a unique class of such building blocks. It elegantly combines the reactive vinyl group, amenable to radical polymerization, with an ethyl ester functionality at the ortho position of a benzene ring. This specific arrangement offers a powerful handle for post-polymerization modification, enabling the creation of advanced materials with tailored properties. This guide provides a comprehensive technical overview of this monomer, from its synthesis and polymerization to the potential applications of the resultant polymer, intended for researchers and professionals in chemistry and drug development.

Physicochemical Properties

A thorough understanding of a monomer's physical and chemical properties is paramount for its successful application in synthesis and polymerization. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32082-32-9 | [1][2] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Appearance | Liquid (Predicted) | |

| Boiling Point | 82 °C at 0.1 Torr | [1] |

| Density | ~1.037 g/cm³ (Predicted) | [1] |

| Synonyms | Ethyl 2-vinylbenzoate, 2-Ethenylbenzoic acid ethyl ester | [1][2] |

Synthesis Methodologies: Crafting the Monomer

The synthesis of vinylarenes can be approached through several classic organic transformations. For this compound, the Wittig and Heck reactions stand out as the most logical and versatile methods, starting from readily available precursors.

The Wittig Reaction Approach

The Wittig reaction is a cornerstone of organic chemistry for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[3][4] In this context, the target molecule can be synthesized from ethyl 2-formylbenzoate. The causality here is the nucleophilic attack of the ylide on the electrophilic carbonyl carbon, leading to a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[4]

Caption: The Wittig reaction pathway for synthesizing ethyl 2-vinylbenzoate.

Experimental Protocol: Wittig Synthesis

-

Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise via syringe. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without side reactions.[4] Allow the resulting deep red or orange mixture to stir for 1 hour at 0 °C, forming the phosphorus ylide.

-

Aldehyde Addition: In a separate flask, dissolve ethyl 2-formylbenzoate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C. The disappearance of the ylide's color indicates consumption.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[5]

The Heck Reaction Approach

The Mizoroki-Heck reaction provides an alternative route, involving the palladium-catalyzed coupling of a vinyl group source with an aryl halide.[6] A plausible pathway involves coupling ethyl 2-bromobenzoate with a vinylating agent like vinylboronic acid pinacol ester or ethylene under appropriate catalytic conditions. The key to this reaction is the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating oxidative addition, migratory insertion, and β-hydride elimination steps.[6]

Experimental Protocol: Heck Synthesis (Proposed)

-

Catalyst Preparation: To a Schlenk flask under an inert atmosphere, add ethyl 2-bromobenzoate (1.0 equivalent), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand like triphenylphosphine (PPh₃) or a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane) to stabilize the catalyst.[7]

-

Reagent Addition: Add a vinylating agent such as potassium vinyltrifluoroborate (1.5 equivalents), a suitable base (e.g., triethylamine or potassium carbonate, 2-3 equivalents), and an appropriate solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Reaction: Heat the mixture to 80-120 °C and stir vigorously for 12-48 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography to isolate the final product.[8][9]

Polymerization and Post-Polymerization Modification

The vinyl functionality of this compound makes it an excellent candidate for free-radical polymerization, a robust and widely used method for producing polymers from vinyl monomers.[10]

Caption: The three key stages of free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization

-

Monomer Preparation: Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors (like MEHQ) that may be present from storage.

-

Reaction Setup: In a polymerization tube, dissolve the purified monomer in a suitable solvent (e.g., toluene or dioxane). Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1.0 mol% relative to the monomer). The choice of initiator depends on the desired polymerization temperature; AIBN is commonly used for reactions around 60-80 °C.[11]

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Seal the tube under vacuum or an inert atmosphere and place it in a preheated oil bath at the appropriate temperature (e.g., 70 °C for AIBN). Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The solution will become noticeably more viscous as the polymer forms.

-

Isolation: Cool the reaction, open the tube, and dilute the viscous solution with a solvent like THF. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove unreacted monomer and initiator fragments, and dry it in a vacuum oven at 40-50 °C to a constant weight.[11][12]

Post-Polymerization Modification: Hydrolysis

A key feature of poly(this compound) is the accessibility of its ester groups for further chemical transformation. Acid- or base-catalyzed hydrolysis can convert the neutral, relatively hydrophobic polymer into a polyanionic, water-soluble polyelectrolyte: poly(2-vinyl-benzoic acid). This transformation dramatically alters the material's properties and opens up new application avenues.[13][14]

Experimental Protocol: Polymer Hydrolysis

-

Dissolution: Dissolve the synthesized poly(this compound) in a suitable solvent like THF or dioxane.

-

Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by FT-IR spectroscopy (disappearance of the ester C=O stretch and appearance of the carboxylic acid O-H and C=O stretches).[14]

-

Isolation (Acidic Hydrolysis): After cooling, neutralize the solution with a base. If the resulting polymer salt is water-soluble, it can be isolated by dialysis against deionized water followed by lyophilization.

-

Isolation (Basic Hydrolysis): After cooling, acidify the solution with an acid like HCl to protonate the carboxylate groups. This will often cause the poly(2-vinyl-benzoic acid) to precipitate if it is not soluble in the mixed solvent system. The polymer can then be collected by filtration, washed with water, and dried.[15]

Applications in Research and Development

The true value of a functional monomer is realized in the applications of its corresponding polymer. Poly(this compound) and its hydrolyzed form are versatile platforms for:

-

Reactive Intermediates: The polymer can serve as a scaffold where the ester groups are converted to other functionalities (amides, other esters) through polymer-analogous reactions, creating a library of functional materials.

-

pH-Responsive Materials: The hydrolyzed polymer, poly(2-vinyl-benzoic acid), contains carboxylic acid groups. These groups will be deprotonated at higher pH, causing the polymer to swell or dissolve in aqueous media. This behavior is ideal for designing smart hydrogels, drug delivery systems, and sensors.

-

Adsorbents and Chelating Agents: The carboxylic acid moieties can effectively bind to metal ions, making the hydrolyzed polymer a candidate for use in water purification and metal ion sequestration.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]

-

Handling: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources, as the compound is combustible.[18] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[18] The monomer may be supplied with a polymerization inhibitor (e.g., MEHQ), which requires storage under specific conditions to remain effective.[16]

-

Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not allow the substance to enter drains or waterways.

Conclusion

This compound is a highly versatile monomer whose true potential is realized through polymerization and subsequent chemical modification. Its synthesis via established methods like the Wittig and Heck reactions is straightforward for proficient organic chemists. The resulting polymer provides a robust platform for creating functional materials with applications spanning from advanced coatings to biomedical devices. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this powerful building block to drive innovation in materials science and beyond.

References

- 1. This compound | 32082-32-9 [amp.chemicalbook.com]

- 2. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. diva-portal.org [diva-portal.org]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pslc.ws [pslc.ws]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 14. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Predicted Spectral Data of Ethyl 2-Vinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-vinylbenzoate is a significant organic compound, the structural characterization of which is paramount for its application in chemical synthesis and materials science. This guide provides a comprehensive, in-depth analysis of the predicted spectral data for ethyl 2-vinylbenzoate. In the absence of a consolidated, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable predictive model of its spectral characteristics. Data from structurally analogous compounds, such as ethyl benzoate and vinyl benzoate, are used as a foundational reference. This guide is intended to serve as a valuable resource for researchers in anticipating, interpreting, and validating experimental results for ethyl 2-vinylbenzoate.

Molecular Structure and Rationale for Spectral Prediction

The unique spectral signature of ethyl 2-vinylbenzoate arises from the interplay of its three key structural components: the ethyl ester group, the ortho-substituted benzene ring, and the vinyl group. The ortho-positioning of the vinyl group relative to the ethyl carboxylate group creates a sterically hindered environment and a complex electronic landscape, which is expected to significantly influence the chemical shifts and coupling constants in its NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of ethyl 2-vinylbenzoate is anticipated to be complex, particularly in the aromatic and vinyl regions. The predictions below are based on a standard 300-500 MHz spectrometer using CDCl₃ as a solvent.

Key Features:

-

Ethyl Group: A characteristic quartet and triplet pattern is expected for the ethyl ester protons. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom, while the methyl protons (-CH₃) are further upfield.

-

Vinyl Group: The three vinyl protons will form a complex splitting pattern (dd or ddt) due to geminal, cis, and trans couplings. The proton on the carbon attached to the aromatic ring will be the most deshielded.

-

Aromatic Region: The four protons on the benzene ring will exhibit a complex multiplet pattern typical of an ortho-disubstituted system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | J = ~7.1 Hz |

| Ethyl -CH₂- | ~4.3-4.4 | Quartet (q) | J = ~7.1 Hz |

| Vinyl =CH (gem) | ~5.3-5.4 | Doublet of doublets (dd) | J(gem) ≈ 1.5 Hz, J(cis) ≈ 10.9 Hz |

| Vinyl =CH (trans) | ~5.7-5.8 | Doublet of doublets (dd) | J(gem) ≈ 1.5 Hz, J(trans) ≈ 17.5 Hz |

| Vinyl -CH= (ortho) | ~7.0-7.2 | Doublet of doublets (dd) | J(cis) ≈ 10.9 Hz, J(trans) ≈ 17.5 Hz |

| Aromatic H | ~7.3-7.9 | Multiplet (m) | N/A |

Causality: The predicted shifts for the ethyl group are based on known data for ethyl benzoate.[1] The vinyl proton shifts and couplings are estimated from analogous vinyl compounds, where electronic effects and spatial orientation dictate their complex splitting patterns. The aromatic region is predicted to be a complex multiplet due to the ortho-substitution pattern, where all four protons are chemically non-equivalent and couple with each other.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a clear count of the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14.0-15.0 |

| Ethyl -CH₂- | ~60.0-62.0 |

| Vinyl =CH₂ | ~117.0-119.0 |

| Aromatic C (quaternary, C-CO) | ~130.0-132.0 |

| Aromatic C (quaternary, C-vinyl) | ~138.0-140.0 |

| Aromatic CH | ~127.0-133.0 (multiple peaks) |

| Vinyl -CH= | ~135.0-137.0 |

| Carbonyl C=O | ~166.0-168.0 |

Causality: The carbonyl carbon is significantly deshielded due to the electronegativity of the two oxygen atoms. The aromatic carbon shifts are influenced by the electronic effects of both the ester and vinyl substituents. Data from ethyl benzoate and related compounds inform these predictions.[2]

Predicted Infrared (IR) Spectrum

The IR spectrum is crucial for identifying the key functional groups present in ethyl 2-vinylbenzoate.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C-H stretch (aliphatic) | ~3000-2850 | Medium |

| C=O stretch (α,β-unsaturated ester) | ~1725-1715 | Strong |

| C=C stretch (vinyl) | ~1630 | Medium |

| C=C stretch (aromatic) | ~1600, 1480 | Medium-Strong |

| C-O stretch (ester) | ~1300-1100 (two bands) | Strong |

Causality: The position of the carbonyl (C=O) stretch is characteristic of an α,β-unsaturated ester, which is typically found at a lower wavenumber compared to a saturated aliphatic ester due to conjugation with the aromatic ring and vinyl group.[3] The strong C-O stretching bands are also a hallmark of the ester functional group.

Predicted Mass Spectrum (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and the fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): The molecular formula is C₁₁H₁₂O₂. The predicted monoisotopic mass is approximately 176.08 g/mol .

-

Base Peak: The most stable fragment is often the benzoyl cation or a related structure. The predicted base peak is m/z 147, corresponding to the loss of an ethyl radical (•CH₂CH₃), followed by rearrangement.

-

Major Fragments:

-

m/z 148: Loss of ethylene (C₂H₄) via McLafferty rearrangement.

-

m/z 131: Loss of the ethoxy radical (•OCH₂CH₃).

-

m/z 105: A common fragment for benzoate esters, corresponding to the benzoyl cation [C₆H₅CO]⁺, which would arise after rearrangement/loss of the vinyl group.

-

m/z 77: The phenyl cation [C₆H₅]⁺.

-

Experimental Methodologies

To validate the predicted data, the following experimental protocols are recommended.

Protocol 1: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

Ethyl 2-vinylbenzoate sample (~5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 300-500 MHz)

Procedure:

-

Dissolve the ethyl 2-vinylbenzoate sample in approximately 0.7 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum, typically using 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum, requiring a larger number of scans for adequate signal-to-noise.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Ethyl 2-vinylbenzoate sample

-

Suitable solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument with an EI source

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.

-

GC Instrument Setup:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

-

Carrier Gas: Helium at 1.0 mL/min

-

Oven Program: Start at 50 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min).[4]

-

-

MS Instrument Setup:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: m/z 40-500

-

-

Acquire and analyze the data, identifying the molecular ion peak and major fragments.

Visualizations

Molecular Structure and Atom Numbering

References

An In-depth Technical Guide to the 13C NMR Spectrum of 2-Vinyl-benzoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides unparalleled insight into the carbon framework of organic molecules. For the medicinal chemist and drug development professional, a detailed understanding of a molecule's structure is paramount for elucidating structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. This guide provides a comprehensive technical overview of the 13C NMR spectrum of 2-Vinyl-benzoic acid ethyl ester, a substituted aromatic compound with functionalities relevant to organic synthesis and medicinal chemistry. We will delve into the prediction and detailed analysis of its 13C NMR spectrum, provide a robust experimental protocol for its acquisition, and demonstrate how advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used for unambiguous peak assignment.

Predicted 13C NMR Spectrum and Analysis of this compound

Obtaining an experimental 13C NMR spectrum is the gold standard for structural confirmation. However, in the absence of a readily available experimental spectrum, a highly accurate prediction can be generated by leveraging data from structurally similar compounds and computational tools. The prediction of the 13C NMR chemical shifts for this compound relies on the analysis of substituent effects on the benzene ring and the characteristic chemical shifts of the ethyl ester and vinyl functional groups.

The structure of this compound with the numbering of the carbon atoms is shown below:

Introduction: The Molecular Structure of Ethyl 2-Vinylbenzoate

An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl 2-Vinylbenzoate

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of ethyl 2-vinylbenzoate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize FT-IR spectroscopy for molecular characterization and quality control. This document delves into the theoretical principles, practical experimental protocols, and detailed spectral interpretation pertinent to this specific molecule.

Ethyl 2-vinylbenzoate (CAS No: 32082-32-9) is an organic compound featuring an ethyl ester functional group and a vinyl group attached to a benzene ring in an ortho substitution pattern.[1][2] Understanding the vibrational characteristics of each of these components is crucial for interpreting its infrared spectrum. FT-IR spectroscopy serves as a powerful, non-destructive technique to identify the functional groups present in a molecule and to confirm its identity by analyzing the absorption of infrared radiation, which excites molecular vibrations.[3]

The unique arrangement of the ester and vinyl groups on the benzene ring in ethyl 2-vinylbenzoate results in a characteristic FT-IR spectrum. The conjugation of the carbonyl group with the aromatic ring, and the presence of the vinyl group, both influence the electronic environment and, consequently, the vibrational frequencies of the bonds within the molecule.

Principles of FT-IR Spectroscopy and Sampling

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the bond absorbs the radiation, resulting in a peak in the spectrum. The position, intensity, and shape of these peaks provide a molecular fingerprint.

For a liquid sample like ethyl 2-vinylbenzoate, Attenuated Total Reflectance (ATR) is a highly effective and widely used sampling technique.[4] In ATR-FTIR, an infrared beam is directed into a crystal with a high refractive index. A small drop of the liquid sample is placed in direct contact with this crystal. The IR beam undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a short distance into the sample. This interaction allows for the absorption of energy at specific frequencies corresponding to the sample's vibrational modes, all with minimal sample preparation.[3][4]

Predicted FT-IR Spectrum of Ethyl 2-Vinylbenzoate: A Detailed Interpretation

The FT-IR spectrum of ethyl 2-vinylbenzoate can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The absence of certain peaks, such as a broad O-H stretch, is as informative as the presence of others.[5][6][7]

Key Vibrational Regions and Peak Assignments

The following table summarizes the expected prominent absorption bands for ethyl 2-vinylbenzoate, synthesized from established data for esters, vinyl compounds, and substituted benzenes.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics | Rationale and Comparative Insights |

| 3100 - 3000 | Aromatic & Vinylic C-H Stretch | Medium to Weak, Sharp | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in sp² hybridized carbons, found in both the benzene ring and the vinyl group.[7] |

| 3000 - 2850 | Aliphatic C-H Stretch (Ethyl group) | Medium, Sharp | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl ester.[5] |

| ~1720 | C=O Stretch (Ester) | Strong, Sharp | The carbonyl stretch is one of the most intense and recognizable peaks in the spectrum.[6][8] For an α,β-unsaturated ester like ethyl benzoate, this peak is typically found between 1730-1715 cm⁻¹.[9] The conjugation with the benzene ring lowers the frequency compared to a saturated ester (e.g., ethyl acetate, ~1740 cm⁻¹).[9][10] |

| ~1630 | C=C Stretch (Vinyl group) | Medium to Weak, Sharp | The stretching vibration of the carbon-carbon double bond in the vinyl group is expected in this region. Its intensity can be variable. |

| 1600 - 1450 | C=C Stretch (Aromatic Ring) | Medium to Weak, Sharp (multiple bands) | Aromatic rings exhibit several characteristic bands in this region due to the stretching of the carbon-carbon bonds within the ring.[7][11] |

| 1300 - 1100 | C-O Stretch (Ester) | Strong, Broad | Esters typically show two distinct C-O stretching bands: the asymmetric C-C-O stretch (~1250 cm⁻¹) and the symmetric O-C-C stretch (~1100 cm⁻¹).[12] These are often strong and can be used to differentiate esters from ketones.[10] |

| ~990 & ~910 | =C-H Bend (Out-of-plane, Vinyl) | Medium to Strong, Sharp | These two distinct bands are characteristic of the out-of-plane bending (wagging) of the hydrogens on a monosubstituted alkene (vinyl group). |

| ~750 | =C-H Bend (Out-of-plane, Aromatic) | Strong, Sharp | The substitution pattern on a benzene ring strongly influences the out-of-plane C-H bending vibrations. For an ortho-disubstituted benzene, a strong band is expected in the 770-735 cm⁻¹ range.[13][14] |

Experimental Protocol: Acquiring the FT-IR Spectrum using ATR

This section provides a self-validating protocol for obtaining a high-quality FT-IR spectrum of ethyl 2-vinylbenzoate.

Instrumentation and Materials

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Ethyl 2-vinylbenzoate sample.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[3] This crucial step measures the spectrum of the ambient environment (atmosphere and the ATR crystal itself) and will be automatically subtracted from the sample spectrum to provide a clean baseline. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a single, small drop of ethyl 2-vinylbenzoate onto the center of the ATR crystal.[4] Ensure the crystal surface is fully covered by the sample. If using a press, apply gentle pressure to ensure optimal contact between the liquid and the crystal.

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. This ensures accurate subtraction of the background.

-

Data Processing and Analysis: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Label the significant peaks and compare their positions and relative intensities to the expected values in the interpretation table.

-

Post-Measurement Cleaning: After the measurement is complete, clean the ethyl 2-vinylbenzoate from the ATR crystal using a lint-free wipe and an appropriate solvent like isopropanol.[15] Ensure the crystal is clean and ready for the next user.

Visualizing the Molecular Vibrations

The following diagram illustrates the key functional groups of ethyl 2-vinylbenzoate and their corresponding characteristic regions in the infrared spectrum.

Caption: Key functional groups in ethyl 2-vinylbenzoate and their IR regions.

Conclusion

The FT-IR spectrum of ethyl 2-vinylbenzoate is rich with information, providing a clear fingerprint of its molecular structure. The strong carbonyl absorption around 1720 cm⁻¹, the complex C-O stretching region between 1300-1100 cm⁻¹, the distinct C-H stretches above and below 3000 cm⁻¹, and the characteristic out-of-plane bending bands for the vinyl and ortho-substituted aromatic groups collectively allow for unambiguous identification. By following a robust experimental protocol, such as the ATR method detailed herein, researchers can reliably obtain high-quality spectra for structural verification, purity assessment, and quality control applications in a scientific or industrial setting.

References

- 1. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 32082-32-9 Cas No. | Ethyl 2-vinylbenzoate | Matrix Scientific [matrixscientific.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. agilent.com [agilent.com]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spectra-analysis.com [spectra-analysis.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Introduction: The Versatility of Vinyl Benzoate Derivatives

An In-Depth Technical Guide to the Theoretical Exploration of Vinyl Benzoate Derivatives

Vinyl benzoate and its derivatives represent a significant class of organic compounds, characterized by a vinyl group attached to a benzoate ester. This unique structural combination imparts a rich chemical reactivity, making them valuable precursors in polymer science and key scaffolds in medicinal chemistry.[1][2] The vinyl moiety can readily undergo polymerization, while the benzoate ring can be functionalized to modulate electronic, steric, and pharmacokinetic properties.[2][3] In drug development, these derivatives serve as building blocks for novel therapeutic agents, with applications ranging from antimicrobial to anticancer research.[4][5]

The advancement of computational chemistry provides a powerful, non-destructive lens to investigate these molecules at an atomic level. Theoretical studies allow researchers to predict molecular properties, understand reaction mechanisms, and screen for biological activity before committing to costly and time-consuming laboratory synthesis. This guide serves as a comprehensive overview of the core theoretical methodologies employed in the study of vinyl benzoate derivatives, designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate innovation.

Chapter 1: The Theoretical Toolkit: Core Methodologies

The foundation of modern computational chemistry rests on a few key methodologies that allow for the accurate simulation of molecular systems. For vinyl benzoate derivatives, Density Functional Theory (DFT) and Molecular Docking are the primary workhorses.

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of calculating the complex wavefunction of every electron, DFT simplifies the problem by focusing on the electron density, a function of only three spatial coordinates. This efficiency makes it the most widely used method for calculating the properties of molecules.[6]

Causality in Method Selection: The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set .

-

Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. For general-purpose studies on organic molecules like vinyl benzoates, hybrid functionals like B3LYP are extremely common and provide a robust balance of accuracy and computational cost.[4][7][8] For studies involving long-range interactions or specific electronic properties, other functionals like PBE1PBE (which is free of empirically adjusted parameters) or the range-separated ωB97XD may be more appropriate.[6][9]

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311+G(d,p) or the correlation-consistent cc-pVQZ , provide more flexibility to describe the electron distribution, leading to higher accuracy, especially for properties like vibrational frequencies or reaction energies.[4][8] The choice is always a trade-off between desired accuracy and available computational resources.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a vinyl benzoate derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex.[10] It is a cornerstone of computer-aided drug design. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and evaluating each conformation using a scoring function .[11] This function estimates the binding affinity, with lower scores generally indicating a more favorable interaction.[10][11]

Trustworthiness of the Protocol: A docking protocol is considered self-validating if it can accurately reproduce the known binding pose of a co-crystallized ligand within the protein's active site. This process, known as re-docking, is a critical first step to ensure the chosen parameters and software are reliable for screening new, unknown compounds.[12]

Chapter 2: Application I - Elucidating Molecular Structure and Spectroscopic Properties

Before predicting reactivity or bioactivity, it is essential to establish an accurate molecular structure. DFT is the primary tool for this task.

Geometry Optimization

DFT calculations can determine the lowest-energy three-dimensional arrangement of atoms in a molecule. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from techniques like single-crystal X-ray diffraction to validate the computational model's accuracy.[4][13] For example, a study on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate demonstrated excellent agreement between DFT-optimized geometry and its crystal structure, confirming details like the anti-type conformation established by key torsion angles.[4]

Simulating Vibrational Spectra

One of the most powerful applications of DFT is the prediction of vibrational spectra (Infrared and Raman).[14] By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the fundamental vibrational modes. These theoretical spectra are invaluable for assigning the peaks observed in experimental FT-IR and FT-Raman spectra, which can otherwise be ambiguous in complex molecules.[13][15]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation

-

Step 1: Build the Input Structure. Using molecular modeling software (e.g., GaussView, Avogadro), build the 3D structure of the vinyl benzoate derivative of interest. Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

Step 2: Prepare the Gaussian Input File. Create a text file specifying the calculation parameters.

-

Route Section (# line): Specify the method, e.g., #p B3LYP/6-311+G(d,p) Opt Freq.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to confirm the structure is a true minimum (no imaginary frequencies) and to generate the vibrational spectra.[7]

-

-

Charge and Multiplicity: Specify the molecule's total charge (usually 0) and spin multiplicity (usually 1 for a singlet state).

-

Atomic Coordinates: Paste the coordinates from Step 1.

-

-

Step 3: Run the Calculation. Submit the input file to the Gaussian (or other quantum chemistry software) program.

-

Step 4: Analyze the Output.

-

Optimization Convergence: Verify that the output file indicates the geometry optimization has converged successfully.

-

Vibrational Frequencies: Check the frequency calculation results. A true energy minimum will have zero imaginary frequencies.

-

Visualize Spectra: Use visualization software to plot the calculated IR or Raman spectrum and compare it with experimental data. The calculated frequencies are often systematically overestimated and may require scaling by a known factor (e.g., ~0.96 for B3LYP) for better agreement.

-

Chapter 3: Application II - Predicting and Understanding Chemical Reactivity

DFT provides a suite of tools to move beyond static structures and probe the dynamic chemical reactivity of vinyl benzoate derivatives.

Frontier Molecular Orbital (FMO) Theory

The reactivity of a molecule is largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity). The HOMO-LUMO gap (the energy difference between them) is a critical indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron.[4] For instance, the calculated HOMO-LUMO gap of 3.17 eV for a benzoate derivative was used to characterize its electronic properties and potential reactivity.[4]

Conceptual DFT and Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using derivatives of the electronic energy.[16] These global and local descriptors offer a nuanced understanding of a molecule's reactive tendencies.[8]

| Descriptor | Significance | Source |

| Chemical Potential (μ) | Tendency of electrons to escape from the system; related to electronegativity. | [8] |

| Molecular Hardness (η) | Resistance to change in electron distribution; related to the HOMO-LUMO gap. | [8] |

| Molecular Softness (S) | The reciprocal of hardness; indicates high reactivity. | [8] |

| Electrophilicity Index (ω) | Measures the ability of a species to accept electrons; a high value indicates a strong electrophile. | [8][9] |

| Fukui Functions (f(r)) | A local descriptor that identifies which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. | [6] |

| Bond Dissociation Enthalpy (BDE) | Energy required to break a specific bond homolytically; used to predict susceptibility to radical abstraction (e.g., antioxidant activity). | [7][8] |

Mapping Reaction Pathways

DFT can be used to model an entire chemical reaction, from reactants to products. By locating the transition state —the highest energy point along the reaction coordinate—researchers can calculate the activation energy barrier. This provides a quantitative prediction of the reaction kinetics. Comparing the energy barriers for different possible pathways allows for the prediction of reaction mechanisms and selectivity, as demonstrated in studies of cycloadditions and radical additions.[17]

Chapter 4: Application III - In Silico Drug Discovery and Development

Theoretical studies are indispensable in modern drug discovery, enabling the rapid evaluation of large numbers of compounds for potential therapeutic activity.

Virtual Screening and Binding Affinity Prediction

Molecular docking allows researchers to perform virtual screening, where a digital library of thousands of vinyl benzoate derivatives can be computationally tested against a specific biological target, such as the main protease of a virus.[12] The results, ranked by docking score, identify the most promising candidates for further investigation. For example, a docking study of a benzoate derivative against the SARS-CoV-2 main protease (PDB ID: 7QF0) yielded a strong binding affinity of -9.5 kcal/mol, suggesting it as a potential inhibitor.[4]

Analyzing Intermolecular Interactions

Beyond a simple score, the true value of docking lies in analyzing the predicted binding pose.[10] This analysis reveals the specific non-covalent interactions—such as hydrogen bonds, π-π stacking, and hydrophobic contacts—that anchor the ligand in the receptor's active site.[4][12] Understanding these interactions is crucial for structure-activity relationship (SAR) studies, guiding the rational design of new derivatives with improved potency and selectivity.[5]

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | SARS-CoV-2 Main Protease (7QF0) | -9.5 | Not specified | [4] |

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease | Not specified (identified as a top candidate) | CYS145, HIS41, GLU166 | [12] |

| Methyl ferulate | Candida albicans (multiple targets) | Not specified (showed high activity) | Not specified | [5] |

Experimental Protocol: Performing a Molecular Docking Study

-

Step 1: Obtain Receptor and Ligand Structures.

-

Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand: Build the 3D structure of the vinyl benzoate derivative and perform a geometry optimization using a fast method (e.g., DFT with a smaller basis set or a semi-empirical method).

-

-

Step 2: Define the Binding Site. Identify the active site of the receptor. This is often defined as a grid box centered on the position of a co-crystallized native ligand.

-

Step 3: Perform Docking. Using docking software (e.g., AutoDock, Glide, CLC Drug Discovery Workbench), run the docking simulation. The software will systematically search for the best binding poses of the ligand within the defined grid box.[10][11]

-

Step 4: Analyze and Score Results. The software will output a series of possible binding poses, each with a corresponding docking score. The pose with the lowest score is typically considered the most likely binding mode.

-

Step 5: Visualize Interactions. Load the receptor-ligand complex into a molecular visualizer (e.g., PyMOL, Chimera). Analyze the predicted pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the vinyl benzoate derivative and the protein's amino acid residues. This visual inspection is critical for validating the plausibility of the docking result.

Conclusion

Theoretical studies, anchored by the robust capabilities of Density Functional Theory and molecular docking, provide an indispensable framework for the exploration of vinyl benzoate derivatives. These computational methods enable a deep understanding of molecular structure, spectroscopy, and reactivity, offering predictive power that can rationalize experimental outcomes and guide future research. For drug development professionals, these in silico techniques are crucial for accelerating the discovery pipeline, allowing for the rational design and efficient screening of novel therapeutic agents. By integrating these theoretical approaches into the research workflow, scientists can unlock the full potential of this versatile class of compounds, paving the way for innovations in materials science and medicine.

References

- 1. Vinyl benzoate | C9H8O2 | CID 13037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors [PeerJ] [peerj.com]

- 10. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives [mdpi.com]

- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 12. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 17. researchgate.net [researchgate.net]

Methodological & Application

applications of 2-Vinyl-benzoic acid ethyl ester in polymer chemistry

An Application and Protocol Guide for the Polymerization of 2-Vinylbenzoic Acid Ethyl Ester

Foreword for the Research Professional

2-Vinylbenzoic acid ethyl ester (E2VB) represents a monomer of significant interest in advanced polymer synthesis. Its structure, featuring a reactive vinyl group ortho to an ester functionality, offers a unique combination of styrenic reactivity with a latent carboxylic acid group. This architecture makes it a prime candidate for creating functional polymers, smart materials, and advanced block copolymers. However, a review of current literature reveals a scarcity of specific, optimized polymerization protocols for this particular isomer.

This document, therefore, deviates from a standard application note. Instead, it serves as a senior scientist's guide to protocol development . We will leverage established principles from the polymerization of analogous monomers—vinyl esters and sterically hindered styrenes—to construct a logical framework for investigation. The following sections provide not just procedural steps, but the causal reasoning behind them, empowering you to design, execute, and optimize the synthesis of novel polymers from E2VB.

Part 1: Monomer Analysis and Strategic Considerations